2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol groups react with the thiadiazole ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups or to reduce the thiadiazole ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
- **2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O3S3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O3S3/c1-13-4-9-17(26-3)16(10-13)21-18(24)12-28-20-23-22-19(29-20)27-11-14-5-7-15(25-2)8-6-14/h4-10H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
UMEBGVYLDSMJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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